2-Amino-3,6-dibromobenzoic acid
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Overview
Description
2-Amino-3,6-dibromobenzoic acid is an organic compound with the molecular formula C7H5Br2NO2. It is a derivative of benzoic acid, featuring amino and bromine substituents at the 2, 3, and 6 positions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-amino-3,6-dibromobenzoic acid involves the bromination of 2-amino benzoic acid. The reaction typically uses bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would include steps for purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance efficiency and yield in industrial settings .
Types of Reactions:
Substitution Reactions: The amino and bromine groups on the benzene ring make this compound susceptible to various substitution reactions. For example, nucleophilic substitution can occur at the bromine positions.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding nitro or nitroso derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Substitution Products: Derivatives with different functional groups replacing the bromine atoms.
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Dehalogenated compounds or amine derivatives.
Scientific Research Applications
2-Amino-3,6-dibromobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of materials with specific properties, such as polymers or dyes
Mechanism of Action
The mechanism of action of 2-amino-3,6-dibromobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine atoms and amino group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and activity .
Comparison with Similar Compounds
- 2-Amino-3,5-dibromobenzoic acid
- 2-Amino-3,4-dibromobenzoic acid
- 2-Amino-3,6-dichlorobenzoic acid
Comparison: 2-Amino-3,6-dibromobenzoic acid is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interactions compared to other dibromo derivatives.
Properties
IUPAC Name |
2-amino-3,6-dibromobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZPTOHJOFPPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)C(=O)O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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